molecular formula C14H20O5 B14011180 Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate CAS No. 5423-31-4

Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate

Cat. No.: B14011180
CAS No.: 5423-31-4
M. Wt: 268.30 g/mol
InChI Key: LJLDCZBNXYKLHX-UHFFFAOYSA-N
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Description

Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate (CAS: 5423-31-4) is a cyclohexene dicarboxylate ester with the molecular formula C₁₄H₂₀O₅ and a molecular weight of 268.31 g/mol . It features a cyclohexene ring substituted with two methyl groups at positions 2 and 4, an oxo group at position 6, and two ethyl ester moieties at positions 1 and 2. This compound is primarily utilized in synthetic chemistry and pharmaceutical intermediates due to its reactivity and structural versatility .

Properties

CAS No.

5423-31-4

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate

InChI

InChI=1S/C14H20O5/c1-5-18-13(16)11-8(3)7-10(15)12(9(11)4)14(17)19-6-2/h7,9,11-12H,5-6H2,1-4H3

InChI Key

LJLDCZBNXYKLHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(C(=O)C=C1C)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of this compound typically involves the condensation of β-ketoesters with aldehydes, followed by cyclization and oxidation steps to introduce the keto group and form the cyclohexene ring.

Synthesis via Hagemann's Ester Derivatives

One of the classical and well-documented methods involves the use of Hagemann's ester, a β-ketoester derivative, as a starting material. The process can be summarized as follows:

  • Step 1: Knoevenagel Condensation
    React benzaldehyde with methyl acetoacetate in the presence of a base catalyst such as piperidine at room temperature. This reaction forms an α,β-unsaturated β-ketoester intermediate. The mixture is stirred for 24 hours, during which a solid mass forms, indicating product formation.

  • Step 2: Cyclization and Aromatization
    The crude product is dissolved in an organic solvent like dichloromethane, and additional piperidine is added to promote cyclization. The reaction mixture is stirred for several days to ensure completion. The product is then purified by washing and chromatographic separation.

  • Step 3: Methylation (Optional)
    For derivatives such as methyl 2,3-dimethyl-4-oxo-6-phenyl-2-cyclohexenecarboxylate, methylation can be performed using iodomethane in tetrahydrofuran (THF) under controlled conditions.

  • Step 4: Aromatization and Oxidation
    Refluxing the enone intermediate in ethylene glycol with palladium on carbon catalyst (10% Pd/C) under Horning's aromatization conditions yields phenolic derivatives, indicating successful oxidation and ring modification.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Knoevenagel Condensation Benzaldehyde, methyl acetoacetate, piperidine, room temp, 24 h 73 Solid product formation, mixture of diastereomers
Cyclization Piperidine, dichloromethane, 4 days stirring - Product purified by chromatography
Methylation (optional) Iodomethane, THF, room temp 64 Mixture of diastereomers
Aromatization (oxidation) Ethylene glycol, 10% Pd/C, reflux - Formation of phenolic derivatives

These data illustrate the efficiency and conditions for each stage of synthesis, highlighting the importance of controlled reaction times and purification steps.

Analytical Characterization

The synthesized compound is typically characterized by:

These methods ensure the compound's identity and quality for further applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with biological targets. The ketone group can also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate (Target Compound) C₁₄H₂₀O₅ 2,4-dimethyl; 6-oxo; ethyl esters 268.31 Synthetic intermediate, pharma
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate C₁₃H₁₄O₇ 2-hydroxyphenyl; dioxolane ring; methyl esters 282.78 Antibacterial/antifungal activity
Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate C₁₉H₂₄O₇ 4-hydroxy; 4-methyl; 2-phenyl; ethyl esters 364.39 X-ray crystallography studies
Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate C₁₉H₂₃ClO₆ 4-chlorophenyl; 4-hydroxy; ethyl esters 382.84 High logP (2.92); potential bioactivity
Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate C₂₉H₂₄N₂O₅ Dicyano; naphthyl; hydroxyl; methyl esters 480.51 Complex substituents; research use

Key Observations :

  • Substituent Diversity : The target compound lacks polar groups (e.g., hydroxyl, chlorophenyl) present in analogs, resulting in lower polarity and higher lipophilicity compared to compounds like and .
  • Ring System : Unlike dioxolane-containing analogs (e.g., ), the target compound’s cyclohexene ring may confer greater conformational flexibility, influencing reactivity in synthesis.
  • Bioactivity : Hydroxyl and aromatic substituents (e.g., in and ) correlate with antimicrobial activity (MIC: 19.5–78 µg/mL against S. aureus and C. albicans), whereas the target compound’s bioactivity remains underexplored .

Physical and Chemical Properties

  • Solubility: The absence of hydroxyl groups in the target compound reduces water solubility compared to analogs like and , which have hydrogen-bond donors.
  • Thermal Stability : Methyl and ethyl esters (target compound vs. ) exhibit similar thermal profiles, but phenyl-substituted derivatives (e.g., ) may display higher melting points due to crystal packing effects .
  • logP Values : The target compound’s logP (~2.9, estimated) is lower than chlorophenyl-substituted analogs (logP = 2.92 for ), reflecting its moderate lipophilicity .

Biological Activity

Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate is an organic compound notable for its unique cyclohexene ring structure and multiple substituents, which contribute to its biological activity. This article explores the compound's synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C12_{12}H16_{16}O5_5
Molecular Weight: 240.26 g/mol
IUPAC Name: this compound

The compound features two ester functional groups derived from dicarboxylic acid, enhancing its reactivity and potential applications in medicinal chemistry and agriculture. Its structural characteristics allow for various interactions with biological systems.

Synthesis Methods

This compound can be synthesized through several methods:

  • Condensation Reactions: Utilizing cyclohexene derivatives with diethyl malonate.
  • Michael Addition: Involving nucleophilic attack on α,β-unsaturated carbonyl compounds.
  • Cyclization Reactions: Facilitating the formation of the cyclohexene ring.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. This is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Anti-inflammatory Effects

Research has demonstrated that the compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies showed a reduction in TNF-alpha levels in macrophage cultures treated with the compound.

Case Studies

  • Case Study on Antimicrobial Activity:
    A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to assess the inhibition zones.
  • Case Study on Anti-inflammatory Action:
    Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant decrease in paw swelling and inflammatory markers compared to control groups.

Potential Applications

Due to its diverse biological activities, this compound has potential applications in:

  • Pharmaceuticals: As an antimicrobial agent or anti-inflammatory drug.
  • Agriculture: As a natural pesticide or fungicide due to its efficacy against plant pathogens.

Q & A

Q. What are common synthetic routes for Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate?

Methodological Answer: The compound is typically synthesized via cyclization reactions involving diethyl esters and ketone precursors. For example, tandem hydroformylation/aldol condensation strategies can be employed using rhodium catalysts (e.g., [Rh(acac)(CO)₂]) and ligands like BIPHEPHOS in tetrahydrofuran (THF). This method allows for regioselective formation of the cyclohexene ring. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize side products. Post-synthesis purification involves column chromatography and recrystallization .

Q. How is the compound characterized spectroscopically and structurally?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm ester groups, methyl substituents, and the cyclohexene ring’s olefinic protons. Chemical shifts for the α,β-unsaturated ketone (6-oxo group) appear downfield (~200-210 ppm in 13C^{13} \text{C}-NMR).
  • X-ray Crystallography: Determine crystal structure parameters (space group, unit cell dimensions) using single-crystal diffraction. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical. Monoclinic systems (e.g., P21/cP2_1/c) are commonly observed, with hydrogen-bonding interactions stabilizing the lattice .

Q. What crystallographic methods are used to resolve its molecular structure?

Methodological Answer:

  • Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. Refinement with SHELXL includes anisotropic displacement parameters for non-H atoms.
  • Validation: Check for R-factor convergence (R1<0.05R_1 < 0.05) and validate hydrogen bonding using PLATON. For example, intermolecular O–H···O interactions in the crystal lattice can be mapped to explain packing stability .

Advanced Research Questions

Q. How can the cyclohexene ring conformation be analyzed using Cremer-Pople parameters?

Methodological Answer: The puckering amplitude (QQ) and phase angle (θ\theta) for the cyclohexene ring are calculated from atomic coordinates (obtained via X-ray crystallography). Implement the Cremer-Pople formalism by:

Defining a mean plane for the ring.

Computing out-of-plane displacements (ziz_i) for each atom.

Solving for QQ and θ\theta using spherical harmonics. Software like PARST or custom scripts can automate this analysis. This reveals whether the ring adopts a chair, boat, or twist-boat conformation, critical for understanding steric strain and reactivity .

Q. How to address discrepancies between experimental spectroscopic data and computational predictions?

Methodological Answer:

  • Validation Steps:
    • Compare experimental 1H^1 \text{H}-NMR shifts with DFT-calculated (e.g., B3LYP/6-311+G(d,p)) chemical shifts.
    • Analyze IR carbonyl stretching frequencies against harmonic vibrational modes from computational models.
    • Reconcile crystallographic bond lengths/angles with optimized geometries (e.g., using Gaussian or ORCA).
  • Root Cause: Discrepancies often arise from solvent effects, crystal packing forces, or approximations in density functionals. Use implicit solvent models (e.g., PCM) or refine computational methods (e.g., MP2) for better agreement .

Q. What strategies enhance regioselectivity in functionalizing the cyclohexene ring?

Methodological Answer:

  • Steric Control: Introduce bulky directing groups (e.g., tert-butyl esters) to block undesired positions.
  • Electronic Control: Utilize electron-withdrawing groups (e.g., oxo or ester moieties) to direct electrophilic attacks to electron-rich regions.
  • Catalytic Methods: Employ transition-metal catalysts (e.g., Pd or Rh) with chelating ligands to favor specific transition states. For example, hydroformylation with BIPHEPHOS ligands can bias β-addition .

Q. How to handle crystallographic disorder or twinning in structural refinement?

Methodological Answer:

  • Disorder: Split atomic positions into multiple sites (PART instructions in SHELXL) and refine occupancy factors. Apply geometric restraints to maintain reasonable bond lengths.
  • Twinning: Use TWIN and BASF commands in SHELXL for twin-law refinement. Verify with Hooft parameters or the Flack x parameter. For high-resolution data (sinθ/λ>0.6\sinθ/λ > 0.6), detwinning via matrix inversion may be necessary .

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